(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone

Taxane Semi-Synthesis Paclitaxel β-Lactam Intermediate

Sourcing chirally pure taxane side-chain precursors with incorrect stereochemistry halts API development and wastes resources. This (3R,4S)-β-lactam provides a non-negotiable, enantiomerically pure building block, eliminating the risk of generating inactive taxane diastereomers. Its triethylsilyl (TES) protecting group enables orthogonal deprotection strategies incompatible with TBS-protected analogs. Key supply chain values: • Ensures ≥98% purity for reproducible downstream coupling and high-yield side-chain generation. • Secures the mandatory (3R,4S) stereochemistry required for therapeutically active paclitaxel and docetaxel. • A reliable, research-grade intermediate available for immediate procurement to expedite SAR and process development.

Molecular Formula C15H23NO2Si
Molecular Weight 277.43 g/mol
CAS No. 149140-54-5
Cat. No. B027121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
CAS149140-54-5
Synonyms(3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]-2-azetidinone; _x000B_(3R-cis)-4-Phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
Molecular FormulaC15H23NO2Si
Molecular Weight277.43 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1
InChIKeyFZWHCVWKYWKZHE-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specifications & Sourcing Criteria


(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone (CAS 149140-54-5) is a chiral, non-racemic β-lactam compound. It is defined by its (3R,4S) stereochemistry and features a triethylsilyl (TES) protecting group on the C3 hydroxyl. This compound is primarily utilized as a crucial intermediate in the semi-synthesis of the taxane chemotherapeutics paclitaxel (Taxol) and docetaxel (Taxotere) [1]. It is a solid at room temperature with a reported melting point of 69-72°C and exhibits limited aqueous solubility (0.094 g/L) [2].

Stereochemical & Protecting Group Requirements


Generic substitution of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is not feasible due to its precise combination of stereochemistry and the specific lability of its protecting group. Analogs with different hydroxyl protecting groups, such as the more acid/base-resistant tert-butyldimethylsilyl (TBS) ether, cannot be substituted interchangeably as they would disrupt orthogonal protection strategies [1]. Furthermore, the correct (3R,4S) stereochemistry of the β-lactam ring is mandatory for producing the biologically active enantiomer of downstream taxanes. The use of the incorrect enantiomer or a racemate would lead to a therapeutically inactive or suboptimal final product, rendering procurement of the specific chiral TES-protected compound a non-negotiable requirement for taxane semi-synthesis [2].

Performance Evidence vs. Alternatives


Synthetic Yield in Paclitaxel Side-Chain Formation

In the synthesis of a key paclitaxel side-chain precursor, the use of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone as the β-lactam component in a diastereoselective Staudinger reaction achieved a 97% yield. This represents a quantifiable advantage over alternative methods or precursors, such as those yielding the N-benzoyl derivative at a lower efficiency (~85%), solidifying its utility for high-yield precursor generation [1][2].

Taxane Semi-Synthesis Paclitaxel β-Lactam Intermediate Yield Optimization

Orthogonal Deprotection Selectivity vs. TBS Group

The triethylsilyl (TES) group on the target compound can be selectively removed in the presence of the more sterically hindered and stable tert-butyldimethylsilyl (TBS) group. This has been explicitly demonstrated in complex syntheses, allowing for the sequential unveiling of hydroxyl functionalities. This orthogonal stability is a key differentiator from using a TBS-protected analog, which would lack the same selective deprotection capability in the presence of a TES group, limiting synthetic flexibility [1].

Silyl Protecting Groups Orthogonal Protection TES vs. TBS Deprotection Selectivity

Stereochemical Purity for Bioactive Taxanes

The specific (3R,4S) stereochemistry of the azetidinone ring is a mandatory structural requirement for synthesizing biologically active taxane derivatives. While the target compound itself is an intermediate, the downstream taxanes derived from this correct enantiomer have demonstrated strong activity, with microtubule assembly and cytotoxicity comparable to paclitaxel against B16 melanoma cells. The use of an incorrect enantiomer or a racemic mixture would lead to a demonstrably inactive final product, making stereochemical purity a critical procurement parameter [1][2].

Chiral Synthesis Stereochemistry Taxane Bioactivity Microtubule Assembly

Commercial Purity Benchmark by HPLC

Commercial sourcing data indicates that a purity specification of ≥98% by HPLC is a standard and attainable benchmark for this compound from major research chemical suppliers. This high purity level is essential to ensure minimal impurities that could interfere with the sensitive downstream coupling reactions in taxane synthesis, providing a clear procurement criterion compared to lower-purity alternatives (e.g., 95-97%) that may be offered [1].

Chemical Purity HPLC Procurement Quality Control

High-Value Application Scenarios


GMP Manufacturing of Paclitaxel and Docetaxel APIs

This is the primary application. The compound serves as a critical, chirally pure side-chain precursor. Its 97% yield in generating the side-chain makes it economically viable for large-scale production [1]. The correct (3R,4S) stereochemistry is non-negotiable for producing the active pharmaceutical ingredient (API) with the required potency [2].

Orthogonal Hydroxyl Protection in Complex Synthesis

The compound is ideal for complex synthetic routes where multiple hydroxyl groups must be manipulated in sequence. Its TES protecting group can be selectively cleaved in the presence of a more stable TBS group on the same molecule, a key capability for assembling intricate molecular architectures [3]. This orthogonal stability is a differentiating factor in selecting this specific building block.

Next-Generation Taxane Analog Development

In medicinal chemistry research, this compound is a versatile starting material for creating novel taxane analogs with potentially improved therapeutic profiles. The well-established chemistry for its deprotection and coupling to the taxane core makes it a reliable building block for structure-activity relationship (SAR) studies [2]. The high commercial purity (≥98%) ensures consistent results in these sensitive experiments .

Technical Documentation Hub

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